![molecular formula C16H13ClO B6346424 (2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one CAS No. 52182-38-4](/img/structure/B6346424.png)
(2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one
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Overview
Description
(2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one, or (2E)-3-chloro-3-methylphenylprop-2-en-1-one, is an organic compound belonging to the class of propenones. It is a colorless liquid at room temperature with a boiling point of 247.8 °C. The compound has a wide range of applications in the scientific research field, ranging from synthesis to biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of ((2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one)-3-chloro-3-methylphenylprop-2-en-1-one is not fully understood. However, it is believed that the compound acts as an intermediate in the synthesis of various organic compounds, acting as a link between two molecules to form a larger molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one)-3-chloro-3-methylphenylprop-2-en-1-one are not well understood. However, the compound has been used as an intermediate in the synthesis of various drugs, and these drugs have been shown to have various biochemical and physiological effects. For example, cabazitaxel, an anticancer drug synthesized from ((2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one)-3-chloro-3-methylphenylprop-2-en-1-one, has been shown to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using ((2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one)-3-chloro-3-methylphenylprop-2-en-1-one in laboratory experiments include its low cost, its availability in large quantities, and its low toxicity. However, the compound is highly flammable and should be handled with caution. Additionally, the compound has a high boiling point, which can make it difficult to use in certain types of experiments.
Future Directions
The future directions for ((2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one)-3-chloro-3-methylphenylprop-2-en-1-one include further research into its applications in the synthesis of organic compounds, its mechanism of action, and its biochemical and physiological effects. Additionally, further research into the compound’s safety and toxicity profile is needed, as well as research into its potential uses in drug development. Additionally, research into the compound’s use in the synthesis of other compounds, such as dyes, flavors, and fragrances, is also needed.
Synthesis Methods
The synthesis of ((2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one)-3-chloro-3-methylphenylprop-2-en-1-one involves a two-step process. The first step involves the reaction of 3-chlorophenylmagnesium bromide with 3-methylphenylacetylene in tetrahydrofuran (THF) to form the Grignard reagent ((2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one)-1-(3-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one. The second step involves the reaction of the Grignard reagent with hydrochloric acid to form the final product.
Scientific Research Applications
((2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one)-3-chloro-3-methylphenylprop-2-en-1-one has been used in a wide range of scientific research applications. It has been used as a synthetic intermediate in the synthesis of various organic compounds, such as the anticancer drug cabazitaxel and the antifungal drug itraconazole. It has also been used as an intermediate in the synthesis of various other compounds, such as flavonoids, dyes, and pharmaceuticals.
properties
IUPAC Name |
(E)-1-(3-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-4-2-5-13(10-12)8-9-16(18)14-6-3-7-15(17)11-14/h2-11H,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETGEVSBUQLKDG-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one |
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